molecular formula C21H21ClN4O B2444055 N-[(4-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE CAS No. 941899-04-3

N-[(4-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B2444055
CAS No.: 941899-04-3
M. Wt: 380.88
InChI Key: WBQSJDCXQWHASQ-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoxaline ring, a piperidine ring, and a chlorobenzyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the quinoxaline ring through the condensation of o-phenylenediamine with a diketone. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the chlorobenzyl group to the piperidine-quinoxaline intermediate under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-[(4-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target .

Comparison with Similar Compounds

  • N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
  • 4-(4-chlorobenzyl)pyridine
  • 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole

Uniqueness: N-[(4-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of a quinoxaline ring and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c22-17-7-5-15(6-8-17)13-24-21(27)16-9-11-26(12-10-16)20-14-23-18-3-1-2-4-19(18)25-20/h1-8,14,16H,9-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQSJDCXQWHASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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